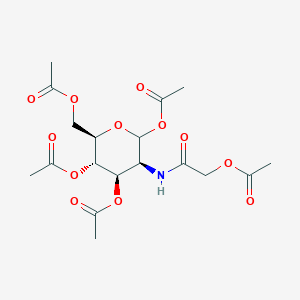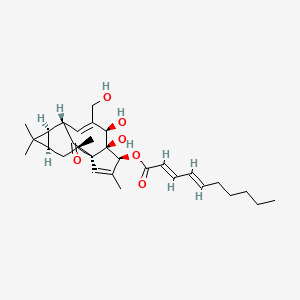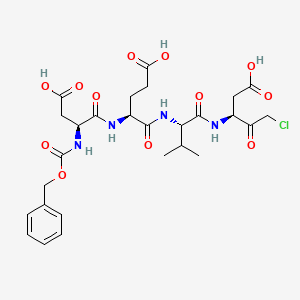
z-DEVD-cmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DEVD-CMK (trifluoroacetate salt): It irreversibly inhibits recombinant caspase-3, cathepsin B, cathepsin L, cathepsin V, cathepsin F, and cathepsin S in enzyme assays . This compound is widely used in scientific research, particularly in studies related to apoptosis and protease inhibition.
Preparation Methods
The synthesis of Z-DEVD-CMK (trifluoroacetate salt) involves several steps:
Protection of Amino Groups: The amino groups of the peptide sequence are protected using suitable protecting groups such as benzyloxycarbonyl (Z).
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Introduction of Chloromethyl Ketone: The chloromethyl ketone group is introduced at the C-terminal end of the peptide sequence.
Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial production methods for this compound (trifluoroacetate salt) typically involve large-scale synthesis using automated peptide synthesizers and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Z-DEVD-CMK (trifluoroacetate salt) primarily undergoes the following types of reactions:
Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester and amide bonds in the peptide sequence can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylene and carbonyl groups.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Z-DEVD-CMK (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used as a tool to study protease activity and inhibition.
Biology: Employed in apoptosis research to inhibit caspase-3 and other proteases involved in cell death pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting proteases.
Mechanism of Action
Z-DEVD-CMK (trifluoroacetate salt) exerts its effects by irreversibly inhibiting proteases such as caspase-3. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and inactivating the enzyme . This inhibition prevents the protease from cleaving its substrates, thereby blocking the downstream signaling pathways involved in apoptosis and other cellular processes.
Comparison with Similar Compounds
Z-DEVD-CMK (trifluoroacetate salt) is unique among protease inhibitors due to its specificity for caspase-3 and other related proteases. Similar compounds include:
Z-YVAD-CMK (trifluoroacetate salt): An inhibitor of caspase-1 and caspase-3.
Ac-DEVD-CMK (trifluoroacetate salt): A cell-permeable inhibitor of caspase-3, caspase-6, caspase-7, caspase-8, and caspase-10.
These compounds share similar mechanisms of action but differ in their specificity and applications. This compound (trifluoroacetate salt) is particularly valued for its high specificity and irreversible inhibition of caspase-3, making it a powerful tool in apoptosis research.
Properties
Molecular Formula |
C27H35ClN4O12 |
|---|---|
Molecular Weight |
643.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1 |
InChI Key |
GRXANEWUMQJHCJ-ORQYLMBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
sequence |
DEVD |
Synonyms |
enzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone Z-Asp-Glu-Val-Asp-chloromethyl ketone Z-DEVD-cmk |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


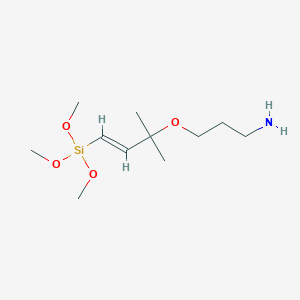
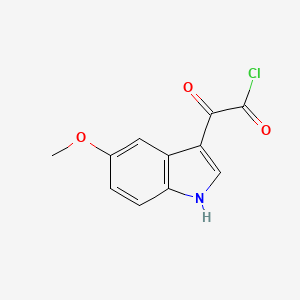
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)

![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)

![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)
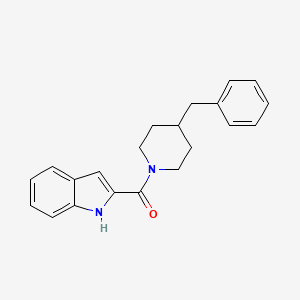
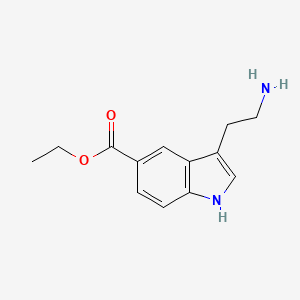
![7-Ethoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638803.png)
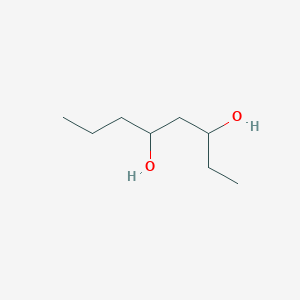
![7-(Methylthio)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638805.png)
